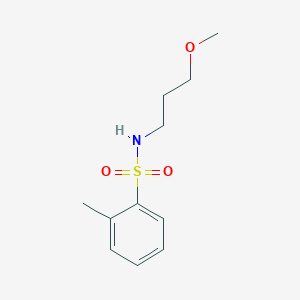
N-(3-methoxypropyl)-2-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxypropyl)-2-methylbenzenesulfonamide, also known as MPBS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPBS is a sulfonamide derivative that has been synthesized through a specific method, and its mechanism of action has been studied to understand its biochemical and physiological effects.
作用機序
N-(3-methoxypropyl)-2-methylbenzenesulfonamide is known to inhibit the activity of carbonic anhydrase enzymes, which are involved in the regulation of pH in the body. Specifically, N-(3-methoxypropyl)-2-methylbenzenesulfonamide binds to the active site of carbonic anhydrase and prevents the conversion of carbon dioxide to bicarbonate ion, leading to a decrease in pH. This mechanism of action has been studied in vitro and in vivo, and has shown potential for the development of new drugs for the treatment of various diseases.
Biochemical and Physiological Effects:
The inhibition of carbonic anhydrase by N-(3-methoxypropyl)-2-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects. For example, N-(3-methoxypropyl)-2-methylbenzenesulfonamide has been shown to decrease intraocular pressure in the eye, making it a potential treatment for glaucoma. N-(3-methoxypropyl)-2-methylbenzenesulfonamide has also been shown to have anticonvulsant effects, making it a potential treatment for epilepsy. Additionally, N-(3-methoxypropyl)-2-methylbenzenesulfonamide has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
N-(3-methoxypropyl)-2-methylbenzenesulfonamide has several advantages for use in lab experiments, including its high purity and stability. However, N-(3-methoxypropyl)-2-methylbenzenesulfonamide also has limitations, such as its low solubility in water and its potential toxicity at high concentrations. Researchers must take these limitations into account when designing experiments involving N-(3-methoxypropyl)-2-methylbenzenesulfonamide.
将来の方向性
There are several future directions for research involving N-(3-methoxypropyl)-2-methylbenzenesulfonamide. One area of interest is the development of new drugs based on the inhibition of carbonic anhydrase by N-(3-methoxypropyl)-2-methylbenzenesulfonamide. Another area of interest is the study of N-(3-methoxypropyl)-2-methylbenzenesulfonamide as a potential treatment for neurological and inflammatory diseases. Additionally, further research is needed to understand the mechanism of action of N-(3-methoxypropyl)-2-methylbenzenesulfonamide and its potential side effects.
Conclusion:
In conclusion, N-(3-methoxypropyl)-2-methylbenzenesulfonamide is a sulfonamide derivative that has potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-(3-methoxypropyl)-2-methylbenzenesulfonamide and its applications in the scientific community.
合成法
The synthesis of N-(3-methoxypropyl)-2-methylbenzenesulfonamide involves the reaction of 2-methylbenzenesulfonyl chloride with 3-methoxy-1-propanol in the presence of a base, such as triethylamine. The reaction occurs at room temperature and forms N-(3-methoxypropyl)-2-methylbenzenesulfonamide as a white solid. The purity of N-(3-methoxypropyl)-2-methylbenzenesulfonamide can be improved through recrystallization using solvents such as ethanol or acetonitrile.
科学的研究の応用
N-(3-methoxypropyl)-2-methylbenzenesulfonamide has been used in various scientific research applications, including as a ligand for metal ion complexation, a chiral auxiliary in asymmetric synthesis, and a reagent in organic synthesis. N-(3-methoxypropyl)-2-methylbenzenesulfonamide has also been used in the development of new drugs and as a tool for studying enzyme inhibition.
特性
分子式 |
C11H17NO3S |
|---|---|
分子量 |
243.32 g/mol |
IUPAC名 |
N-(3-methoxypropyl)-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C11H17NO3S/c1-10-6-3-4-7-11(10)16(13,14)12-8-5-9-15-2/h3-4,6-7,12H,5,8-9H2,1-2H3 |
InChIキー |
FKNNLPIBSPMUKU-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1S(=O)(=O)NCCCOC |
正規SMILES |
CC1=CC=CC=C1S(=O)(=O)NCCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(2-Methoxybenzoyl)oxy]-2-methylphenyl 2-methoxybenzoate](/img/structure/B290637.png)
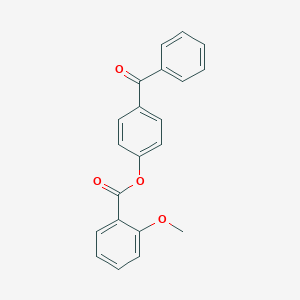


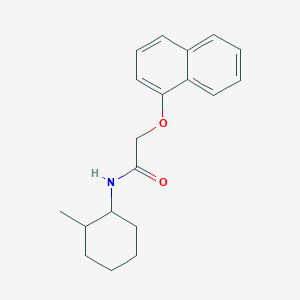
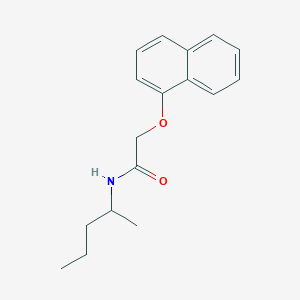
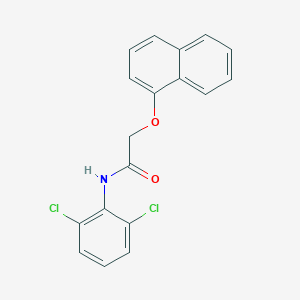
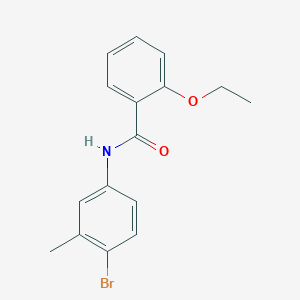
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-ethoxybenzoate](/img/structure/B290650.png)
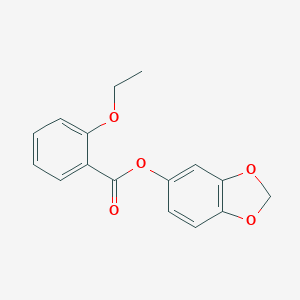

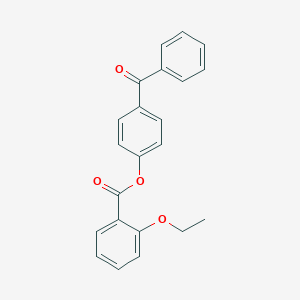
![2-ethoxy-N-{5-[(2-ethoxybenzoyl)amino]-2-methylphenyl}benzamide](/img/structure/B290655.png)
![N-(2,2-dimethoxyethyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B290659.png)